![molecular formula C16H17F3N4O B6460921 4-(4-{[4-(trifluoromethoxy)phenyl]methyl}piperazin-1-yl)pyrimidine CAS No. 2549063-23-0](/img/structure/B6460921.png)
4-(4-{[4-(trifluoromethoxy)phenyl]methyl}piperazin-1-yl)pyrimidine
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Description
“4-(4-{[4-(trifluoromethoxy)phenyl]methyl}piperazin-1-yl)pyrimidine” is a complex organic compound. It contains a pyrimidine ring, which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . It also contains a trifluoromethoxy group, which is a strong electron-withdrawing group .
Synthesis Analysis
The synthesis of such compounds often involves multiple steps, including the formation of the pyrimidine ring and the introduction of the trifluoromethoxy group . In one study, a series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Molecular Structure Analysis
The molecular structure of “4-(4-{[4-(trifluoromethoxy)phenyl]methyl}piperazin-1-yl)pyrimidine” is complex due to the presence of multiple functional groups. The trifluoromethoxy group is a strong electron-withdrawing group, which can affect the electronic properties of the molecule . The pyrimidine ring and the piperazine ring are both heterocyclic structures, which can also contribute to the overall properties of the molecule .Chemical Reactions Analysis
The chemical reactions involving “4-(4-{[4-(trifluoromethoxy)phenyl]methyl}piperazin-1-yl)pyrimidine” can be complex due to the presence of multiple reactive sites. For example, the nitrogen atoms in the pyrimidine and piperazine rings can participate in various reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(4-{[4-(trifluoromethoxy)phenyl]methyl}piperazin-1-yl)pyrimidine” can be influenced by the presence of the trifluoromethoxy group and the pyrimidine and piperazine rings. For example, the trifluoromethoxy group is a strong electron-withdrawing group, which can affect the electronic properties of the molecule .Mechanism of Action
Mode of Action
It’s known that the introduction of the electron-withdrawing trifluoromethoxy unit in the side chain of polydithienylpyrroles decreases the homo and lumo energy levels . This suggests that the compound may interact with its targets by influencing electron transfer processes, but further studies are needed to confirm this.
properties
IUPAC Name |
4-[4-[[4-(trifluoromethoxy)phenyl]methyl]piperazin-1-yl]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F3N4O/c17-16(18,19)24-14-3-1-13(2-4-14)11-22-7-9-23(10-8-22)15-5-6-20-12-21-15/h1-6,12H,7-11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LISKYPACKUMAKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(C=C2)OC(F)(F)F)C3=NC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F3N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-{[4-(Trifluoromethoxy)phenyl]methyl}piperazin-1-yl)pyrimidine |
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